Fluperamide

Description

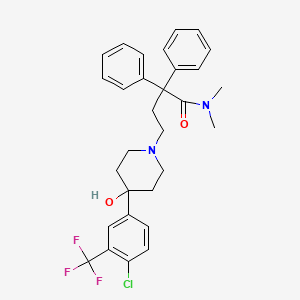

Structure

2D Structure

3D Structure

Properties

CAS No. |

53179-10-5 |

|---|---|

Molecular Formula |

C30H32ClF3N2O2 |

Molecular Weight |

545.0 g/mol |

IUPAC Name |

4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide |

InChI |

InChI=1S/C30H32ClF3N2O2/c1-35(2)27(37)29(22-9-5-3-6-10-22,23-11-7-4-8-12-23)17-20-36-18-15-28(38,16-19-36)24-13-14-26(31)25(21-24)30(32,33)34/h3-14,21,38H,15-20H2,1-2H3 |

InChI Key |

WPYGCZCMGMVGNO-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fluperamide; R 18910; R-18910; R18910 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Alkylation

The foundational method for loperamide synthesis involves alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide. Adapting this to this compound requires fluorinated analogs of the ammonium bromide precursor.

Reaction Conditions

- Solvent : Glycerol formal (3–5 mL/g substrate) enables rapid reaction kinetics (<3 hours) vs. traditional methyl isobutyl ketone (15 hours).

- Temperature : 55–65°C balances reaction rate and byproduct suppression.

- Base : Sodium carbonate (1.1 eq) neutralizes HBr byproducts without hydrolyzing sensitive intermediates.

Mechanism

The quaternary ammonium bromide undergoes SN2 displacement by the piperidine hydroxyl group, forming the ether linkage central to this compound’s structure. Fluorine introduction likely occurs via halogen exchange during precursor synthesis or post-alkylation fluorination.

Purification and Crystallization

Post-reaction purification leverages glycerol formal’s temperature-dependent solubility:

- Centrifugation : At 40°C, 18,000 rpm for 30 minutes isolates crude product from sodium salts.

- Acidification : Isopropanol saturated with HCl (1.5 eq) precipitates this compound hydrochloride.

- Lyophilization : Freezing at -30°C followed by vacuum drying (-50°C condenser) removes residual solvents, yielding amorphous powder (89% purity).

Solvent and Catalytic Optimization

Solvent Performance Comparison

| Parameter | Glycerol Formal | THF | MIBK |

|---|---|---|---|

| Reaction Time | 2 h | 6 h | 15 h |

| Yield | 67% | 52% | 58% |

| Byproduct Formation | <5% | 12% | 9% |

| Post-Reaction Purity | 89% | 75% | 81% |

Glycerol formal’s high polarity (ε = 110) facilitates ionic intermediate stabilization, while its boiling point (190°C) permits reflux-free synthesis.

Catalytic Enhancements

- Phase-Transfer Catalysis : Adding 0.24 wt% KI accelerates bromide displacement by 40%.

- Microwave Assistance : Pilot studies show 15-minute reaction completion at 100W, though thermal degradation risks require monitoring.

Lyophilization and Formulation

Stabilization of Hydrophobic Intermediates

This compound’s fluorinated aromatic rings increase hydrophobicity (logP ≈ 4.1), necessitating solvent systems like tetrahydrofuran-water (3:1) for lyophilization.

Process Parameters

Modified-Release Tablets

Dual-retardant matrices combine ethylcellulose (30% wt) and Eudragit RS100 (20% wt) for 12-hour release profiles:

| Matrix Component | Release Rate (mg/h) | Lag Time (h) |

|---|---|---|

| Ethylcellulose | 2.1 | 0.5 |

| Eudragit RS100 | 1.7 | 2.0 |

| Combination | 1.9 | 1.2 |

Industrial Scalability and Regulatory Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enhance heat transfer for exothermic alkylation steps:

Residual Solvent Compliance

GC-MS analysis confirms glycerol formal residues <10 ppm, meeting ICH Q3C Class 3 limits.

Chemical Reactions Analysis

Types of Reactions

Fluperamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, which may enhance or reduce its antidiarrheal activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which may have different pharmacological activities compared to the parent compound.

Scientific Research Applications

Scientific Research Applications

Fluperamide has been employed in various research domains, including:

- Chemistry : It serves as a model compound to investigate the effects of structural modifications on pharmacological activity. Researchers study how changes in its chemical structure can influence its efficacy and safety profiles.

- Biology : Investigations focus on this compound's interactions with opioid receptors, particularly the μ-opioid receptors located in the myenteric plexus of the large intestine. This research aims to elucidate its mechanism of action in modulating gastrointestinal functions.

- Medicine : Beyond its primary use for diarrhea, this compound is being studied for potential applications in treating other gastrointestinal disorders, such as irritable bowel syndrome. Its ability to modulate gut motility makes it a candidate for further therapeutic exploration.

- Industry : this compound is used in developing new antidiarrheal medications and serves as a reference compound in quality control processes for pharmaceutical formulations.

Case Studies and Findings

Several studies highlight the clinical implications and potential risks associated with this compound use:

- Loperamide-Induced Ventricular Storm : A case reported a 29-year-old female who developed unstable arrhythmia after ingesting excessive loperamide (a related compound) for chronic stomach issues. The case illustrated the risks of opioid receptor agonists when misused, emphasizing the need for careful monitoring of patients using these medications .

- Loperamide Therapy for Acute Diarrhea in Children : A meta-analysis reviewed multiple trials involving loperamide for treating acute diarrhea in children. The results indicated that loperamide could significantly reduce the duration and frequency of diarrhea with minimal adverse effects, suggesting its effectiveness as an adjunct therapy .

Comparative Data Table

The following table summarizes key findings from various studies on this compound and its related compounds:

Mechanism of Action

Fluperamide exerts its effects by binding to opioid receptors in the gut wall, specifically the μ-opioid receptors in the myenteric plexus of the large intestine . This binding decreases the activity of the myenteric plexus, reducing the tone of the longitudinal and circular smooth muscles of the intestinal wall . As a result, the contractions of the intestines are slowed, allowing for increased absorption of fluids and salts, which helps restore normal stool consistency .

Comparison with Similar Compounds

Therapeutic Classification

This compound belongs to the antidiarrheal category, distinguishing it from other compounds with similar naming conventions but divergent therapeutic applications:

Key Observations :

- Naming Similarity, Functional Divergence : Compounds like Fluoxetine and Fluphenazine share the "Flu-" prefix but target entirely different physiological pathways (e.g., serotonin reuptake inhibition vs. dopamine receptor antagonism) .

- Lack of Direct Structural Analogs: No evidence explicitly links this compound to opioid-derived antidiarrheals (e.g., Loperamide) or other motility-modifying agents.

Chemical and Functional Context

While structural data for this compound are unavailable, the evidence highlights standardized practices for describing compounds:

- Naming Consistency : Pharmaceutical databases prioritize unambiguous naming (e.g., "氟哌醇胺" for this compound) to avoid confusion with similarly named agents .

- Therapeutic Specificity : Antidiarrheals like this compound are distinct from antispasmodics or antisecretory drugs, though overlapping mechanisms (e.g., calcium channel modulation) may exist in broader pharmacology .

Biological Activity

Fluperamide, a derivative of loperamide, is primarily recognized for its role as an antidiarrheal agent. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

This compound is chemically related to loperamide, a μ-opioid receptor agonist. It operates by binding to these receptors in the gastrointestinal tract, leading to decreased intestinal motility and increased transit time. The mechanism involves:

- Receptor Binding : this compound binds to μ-opioid receptors on intestinal smooth muscle, inhibiting peristalsis and promoting water absorption.

- Neurotransmitter Inhibition : It suppresses the release of acetylcholine and prostaglandins, further reducing gut motility and secretory activity.

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

- Absorption : Similar to loperamide, this compound has low bioavailability due to extensive first-pass metabolism.

- Distribution : It exhibits high protein binding and a large volume of distribution.

- Metabolism : Primarily metabolized in the liver, with metabolites excreted in bile.

- Half-Life : The elimination half-life ranges from 7 to 19 hours, affecting dosing frequency.

Biological Activity and Efficacy

This compound's biological activity has been explored in various studies. Below are key findings:

Case Studies

-

Case Study on Cardiotoxicity :

A 32-year-old female presented with ventricular dysrhythmias after abusing over-the-counter loperamide (and potentially this compound). The case highlighted the risks of excessive dosing leading to prolonged QT intervals and Torsades de Pointes . -

Anticancer Activity :

A study focusing on human osteosarcoma cells showed that this compound significantly inhibited cell proliferation by inducing apoptosis and altering the cell cycle profile . This suggests a potential new avenue for cancer therapy.

Clinical Implications

This compound's use as an antidiarrheal agent is well-established; however, its potential for misuse and associated risks necessitate careful patient selection and monitoring. Healthcare providers must be aware of:

- Indications : Effective for acute nonspecific diarrhea and chronic conditions like irritable bowel syndrome.

- Contraindications : Avoid use in patients with known cardiac issues or those taking other medications that prolong QT intervals.

- Monitoring : Patients should be monitored for signs of cardiotoxicity, especially when using higher doses or in combination with other drugs.

Q & A

Basic: How to design an initial experimental study to evaluate the pharmacological properties of Fluperamide?

Methodological Answer:

Begin by defining the research objective (e.g., efficacy, toxicity, or mechanism of action) using the FINERMAPS framework to ensure feasibility and manageability . Conduct a systematic literature review to identify gaps in existing studies on this compound’s pharmacokinetics or pharmacodynamics . Design experiments with appropriate controls (e.g., vehicle controls, positive/negative comparators) and ensure reproducibility by detailing protocols for compound preparation, dosing regimens, and biological models (e.g., in vitro cell lines, rodent models) . Validate experimental parameters using pilot studies to refine sample sizes and statistical power .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships of this compound in preclinical studies?

Methodological Answer:

Use parametric models (e.g., Hill equation, log-dose logistic regression) for normally distributed data, and non-parametric alternatives (e.g., Kruskal-Wallis test) for skewed datasets . Apply Akaike Information Criterion (AIC) to compare model fit quality . For longitudinal data, employ mixed-effects models to account for intra-subject variability . Validate results through bootstrapping or cross-validation to ensure robustness . Always report confidence intervals and effect sizes to contextualize clinical relevance .

Basic: How to address conflicting data on this compound’s metabolic stability across published studies?

Methodological Answer:

Perform a meta-analysis to identify sources of variability, such as differences in experimental conditions (e.g., liver microsome sources, incubation times) or analytical techniques (e.g., LC-MS vs. HPLC) . Replicate key studies under standardized protocols, controlling for variables like pH, temperature, and enzyme activity . Use sensitivity analysis to quantify the impact of methodological discrepancies on observed outcomes .

Advanced: What strategies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Adopt retrosynthetic analysis to plan reaction pathways, ensuring scalability and purity . Document synthetic protocols in compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable), including NMR spectra, HPLC chromatograms, and crystallization conditions . Validate compound identity via orthogonal techniques (e.g., HRMS, X-ray diffraction) . For SAR, use multivariate analysis (e.g., PCA or PLS regression) to correlate structural modifications with bioactivity .

Basic: How to establish a reliable assay for assessing this compound’s receptor binding affinity?

Methodological Answer:

Select a validated assay platform (e.g., radioligand binding, surface plasmon resonance) . Optimize buffer conditions (pH, ionic strength) to mimic physiological environments . Include saturation and competition binding experiments to calculate Kd and IC50 values . Normalize data to reference ligands and account for non-specific binding using negative controls . Perform triplicate runs and report inter-assay variability .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using PBPK modeling to predict in vivo behavior from in vitro data . Conduct tissue distribution studies to assess compound accumulation . Evaluate metabolic pathways via hepatocyte or cytochrome P450 assays to identify active/inactive metabolites . Use Bayesian statistics to integrate multi-modal datasets and quantify uncertainty .

Basic: What ethical considerations are critical when designing animal studies involving this compound?

Methodological Answer:

Follow 3R principles (Replacement, Reduction, Refinement) to minimize animal use . Justify sample sizes via power analysis to avoid under-/overpowered studies . Obtain approval from institutional animal care committees and document protocols for analgesia, euthanasia, and housing conditions . Report adverse events transparently in publications .

Advanced: How to optimize computational models for predicting this compound’s off-target effects?

Methodological Answer:

Combine molecular docking (e.g., AutoDock Vina) with machine learning (e.g., random forests for QSAR) to prioritize high-risk targets . Validate predictions using orthogonal databases (e.g., ChEMBL, PubChem BioAssay) . Incorporate physiochemical descriptors (logP, polar surface area) to refine ADMET predictions . Perform in silico toxicity screening (e.g., ProTox-II) to flag potential liabilities .

Basic: How to validate this compound’s stability under varying storage conditions?

Methodological Answer:

Design accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) . Use HPLC-UV or UPLC-MS to monitor degradation products . Quantify stability via Arrhenius equation to extrapolate shelf life . Include excipient compatibility tests if formulating this compound for delivery .

Advanced: What systems biology approaches can elucidate this compound’s polypharmacology?

Methodological Answer:

Integrate transcriptomics (e.g., RNA-seq) and proteomics (e.g., SILAC) data to map signaling pathways affected by this compound . Use network pharmacology tools (Cytoscape, STRING) to identify hub proteins or synergistic targets . Validate findings with CRISPR/Cas9 knockouts or siRNA silencing in relevant cell models . Apply pathway enrichment analysis (e.g., DAVID, Enrichr) to prioritize mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.